molecular formula C5H6F2O2 B1455594 2-(Difluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1314960-20-7

2-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1455594
CAS No.: 1314960-20-7
M. Wt: 136.1 g/mol
InChI Key: AQPYFAYLGMEWCD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H6F2O2 It is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of racemic (±)-diethyl 2-(difluoromethyl)cyclopropane-1,1-carboxylate as a starting material. This compound is subjected to enzymatic processes to yield the desired product . The reaction typically takes place in a sodium phosphate buffer at a pH of 6.9 and a temperature of 30°C, with continuous shaking .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar enzymatic processes. These methods are optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

2-(Difluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the cyclopropane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Difluoromethyl)cyclopropane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a difluoromethyl group and a cyclopropane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(Difluoromethyl)cyclopropane-1-carboxylic acid

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